2-Aminothiazole
Overview
Description
2-Aminothiazole is a heterocyclic amine featuring a thiazole core. It can also be considered a cyclic isothiourea. It possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether . It is mainly of academic interest, with few exceptions .
Synthesis Analysis
2-Aminothiazole is prepared from paraldehyde, thiourea, and sulfuryl chloride . Like the parent, 2-aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone .
Molecular Structure Analysis
The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Chemical Reactions Analysis
The chemical oxidative polymerization of 2-aminothiazole was studied in aqueous solution using copper chloride (CuCl2) as an oxidant .
Physical And Chemical Properties Analysis
2-Aminothiazole has a molar mass of 100.14 g·mol −1. It appears as light yellow crystals. Its melting point ranges from 86 to 89 °C, and it has a boiling point of 117 °C at 20 hPa. It is soluble in water at 100 g/L at 20 °C .
Scientific Research Applications
Pharmacological and Medicinal Chemistry Applications
The 2-aminothiazole (2-AT) core is a significant pharmacophore in medicinal chemistry and drug discovery. It forms the basis of various drugs and has been explored for therapeutic areas such as cancer, tumors, diabetes, and anticonvulsant activities. Recent developments have identified new 2-aminothiazoles with diverse activities in these areas (Das, Sikdar, & Bairagi, 2016). Additionally, certain 2-aminothiazoles have shown potential as therapeutic leads for prion diseases, with specific compounds achieving high brain concentrations in animals, suggesting their promise in treating these conditions (Gallardo-Godoy et al., 2011).
Anti-Cancer and Other Biological Activities
2-Aminothiazoles have displayed a wide range of biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. The versatility of the 2-aminothiazole scaffold has led to its use in developing various drugs for different diseases, highlighting its significant impact in drug development (Elsadek, Ahmed, & Farahat, 2021). The anticancer potential of 2-aminothiazoles, especially in kinase inhibition, is notable, with compounds like Dasatinib emerging from this class (Das et al., 2006).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies on 2-aminothiazole derivatives have provided insights into designing novel therapeutic agents against prion diseases. These studies highlight the importance of specific structural features for enhanced anti-prion activity (Mandi et al., 2012).
Synthetic Utility in Medicinal Chemistry
2-Aminothiazoles serve as crucial intermediates in synthesizing antibiotics and other pharmaceutical products. Their synthetic utility extends to the production of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. The structural variations of 2-aminothiazoles have attracted significant attention from medicinal chemists due to their broad spectrum of activities (Khalifa, 2018).
Anti-Tubercular Agents
The 2-aminothiazole series has shown antibacterial activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. Research has focused on optimizing the antitubercular activity of these compounds, with promising results in improving their efficacy (Kesicki et al., 2016).
Antimicrobial Agents
2-Aminothiazoles have been explored for their antimicrobial properties. Studies involving docking and synthesis of these compounds have shown them to be effective against various bacterial and fungal strains, making them valuable in designing new antimicrobial agents (Abdu-Rahem, Ahmad, & Abachi, 2021).
Safety And Hazards
Future Directions
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . The information will be useful for future innovation .
properties
IUPAC Name |
1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIPHJJURHTUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Record name | 2-AMINOTHIAZOLE | |
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Record name | aminothiazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aminothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
146614-45-1, Array | |
Record name | Poly(2-aminothiazole) | |
Source | CAS Common Chemistry | |
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Record name | Aminothiazole [INN] | |
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DSSTOX Substance ID |
DTXSID5024508 | |
Record name | 2-Aminothiazole | |
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Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Product Name |
2-Aminothiazole | |
CAS RN |
96-50-4 | |
Record name | 2-AMINOTHIAZOLE | |
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Record name | 2-Aminothiazole | |
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Record name | Aminothiazole [INN] | |
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Record name | 2-Thiazolamine | |
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Record name | 2-Aminothiazole | |
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Record name | Aminothiazole | |
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Record name | AMINOTHIAZOLE | |
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Melting Point |
194 °F (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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